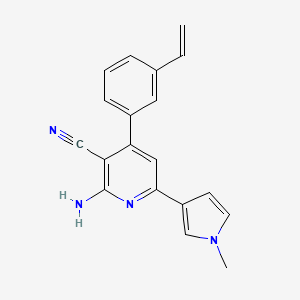![molecular formula C18H23N5O B5415738 (1R)-2-[4-(3,6-dimethylpyrazin-2-yl)piperazin-1-yl]-2-oxo-1-phenylethanamine](/img/structure/B5415738.png)
(1R)-2-[4-(3,6-dimethylpyrazin-2-yl)piperazin-1-yl]-2-oxo-1-phenylethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-2-[4-(3,6-dimethylpyrazin-2-yl)piperazin-1-yl]-2-oxo-1-phenylethanamine, also known as DMPP, is a small molecule that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DMPP is a piperazine derivative that exhibits high affinity and selectivity for certain receptors in the central nervous system.
作用機序
The mechanism of action of (1R)-2-[4-(3,6-dimethylpyrazin-2-yl)piperazin-1-yl]-2-oxo-1-phenylethanamine is complex and involves multiple receptor systems in the central nervous system. This compound acts as a partial agonist at the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and cognition. It also acts as an antagonist at the serotonin 5-HT2A receptor, which is involved in the regulation of perception and hallucinations. This compound also exhibits moderate affinity for the dopamine D2 receptor, which is involved in the regulation of movement and reward.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects in various animal models. It has been shown to increase the release of serotonin and dopamine in certain brain regions, which may contribute to its antidepressant and antipsychotic effects. This compound has also been shown to increase the expression of certain neurotrophic factors, such as brain-derived neurotrophic factor, which may play a role in its neuroprotective effects.
実験室実験の利点と制限
One of the main advantages of (1R)-2-[4-(3,6-dimethylpyrazin-2-yl)piperazin-1-yl]-2-oxo-1-phenylethanamine for lab experiments is its high affinity and selectivity for certain receptors in the central nervous system. This makes it a useful tool for studying the function of these receptors and their role in various neurological and psychiatric disorders. However, one of the limitations of this compound is its relatively low potency compared to other drugs that target the same receptors. This can make it difficult to achieve the desired pharmacological effects at lower doses.
将来の方向性
There are several future directions for research on (1R)-2-[4-(3,6-dimethylpyrazin-2-yl)piperazin-1-yl]-2-oxo-1-phenylethanamine. One area of interest is the development of more potent analogs that can target the same receptors with higher affinity and selectivity. Another area of interest is the investigation of the neuroprotective effects of this compound and its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on various neurotransmitter systems in the brain.
合成法
The synthesis of (1R)-2-[4-(3,6-dimethylpyrazin-2-yl)piperazin-1-yl]-2-oxo-1-phenylethanamine involves several steps, including the preparation of the starting materials, the formation of the piperazine ring, and the introduction of the pyrazine and phenyl groups. The most commonly used method for the synthesis of this compound is the reaction of 3,6-dimethylpyrazine-2-carboxylic acid with 1-(2-chloroethyl)piperazine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide. The resulting intermediate is then treated with phenylglycinol and a reducing agent such as sodium borohydride to yield this compound.
科学的研究の応用
(1R)-2-[4-(3,6-dimethylpyrazin-2-yl)piperazin-1-yl]-2-oxo-1-phenylethanamine has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to exhibit high affinity and selectivity for certain receptors in the central nervous system, including the serotonin 5-HT1A and 5-HT2A receptors, the dopamine D2 receptor, and the alpha-2 adrenergic receptor. This compound has been investigated as a potential treatment for depression, anxiety, schizophrenia, and Parkinson's disease.
特性
IUPAC Name |
(2R)-2-amino-1-[4-(3,6-dimethylpyrazin-2-yl)piperazin-1-yl]-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O/c1-13-12-20-14(2)17(21-13)22-8-10-23(11-9-22)18(24)16(19)15-6-4-3-5-7-15/h3-7,12,16H,8-11,19H2,1-2H3/t16-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXFIQYQSGFKAZ-MRXNPFEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)N2CCN(CC2)C(=O)C(C3=CC=CC=C3)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(C(=N1)N2CCN(CC2)C(=O)[C@@H](C3=CC=CC=C3)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-ethyl-4-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl}piperazine oxalate](/img/structure/B5415657.png)
![2-[1-(1H-indol-6-ylcarbonyl)-3-pyrrolidinyl]benzoic acid](/img/structure/B5415671.png)
![2-[(5,8-difluoro-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5415678.png)
![methyl 4-[3-(4-iodophenyl)-3-oxo-1-propen-1-yl]benzoate](/img/structure/B5415686.png)
![N-methyl-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]-N-propylacetamide](/img/structure/B5415691.png)

![methyl 4-{[2-(3-methyl-1-piperidinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}benzoate](/img/structure/B5415695.png)
![4-[2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)vinyl]-2-methoxyphenyl 1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonate](/img/structure/B5415696.png)
![1-methyl-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5415703.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-5-ethyl-1,3-oxazole-4-carboxamide](/img/structure/B5415707.png)

![N-(1-(hydroxymethyl)-2-{4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)acetamide](/img/structure/B5415727.png)
![8-isopropyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5415731.png)
![1-{1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5415743.png)